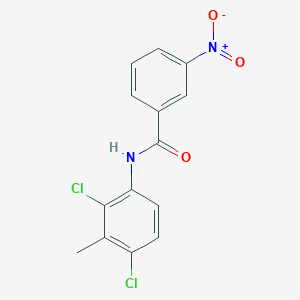![molecular formula C16H14ClNO3S B5718802 N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community. BDP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects.
作用機序
BDP acts as a potent inhibitor of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of this compound by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids act on the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. The modulation of endocannabinoid levels by BDP leads to the activation of these receptors, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The modulation of endocannabinoid levels by BDP has been shown to have various biochemical and physiological effects. Endocannabinoids play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The activation of cannabinoid receptors by endocannabinoids has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
実験室実験の利点と制限
BDP has several advantages and limitations for lab experiments. The advantages of using BDP include its high potency and selectivity for N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which allows for the modulation of endocannabinoid levels without affecting other enzymes or neurotransmitters. The limitations of using BDP include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation are not well understood, which requires further investigation.
将来の方向性
BDP has several potential future directions for scientific research. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation. Additionally, the development of more soluble and bioavailable analogs of BDP could lead to more effective therapeutic agents for the modulation of endocannabinoid levels. Finally, the investigation of the effects of BDP on other physiological processes such as metabolism and immune function could lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation and to develop more effective therapeutic agents for the modulation of endocannabinoid levels.
合成法
The synthesis of BDP involves the reaction of 3-(4-chlorophenyl)thiopropanoic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BDP.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-8-7-16(19)18-12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBQAQQZCZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)


![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)